2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile
Description
2-[(4-Ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile (CAS: 2549062-99-7) is a propanedinitrile derivative featuring a methylidene group bridging a 4-ethoxy-3-hydroxyphenyl substituent and a dinitrile moiety. Its molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol . The ethoxy and hydroxyl groups on the phenyl ring confer distinct electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12-4-3-9(6-11(12)15)5-10(7-13)8-14/h3-6,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPUEQEBZILLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile typically involves the condensation of 4-ethoxy-3-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The general reaction scheme is as follows:
4-ethoxy-3-hydroxybenzaldehyde+malononitrilepiperidinethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium ethoxide, potassium tert-butoxide
Major Products
Oxidation: 2-[(4-ethoxy-3-oxophenyl)methylidene]propanedinitrile
Reduction: 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanediamine
Substitution: 2-[(4-substituted-3-hydroxyphenyl)methylidene]propanedinitrile
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile exhibit significant antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 2.18 to 12.5 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria/Fungi |
|---|---|---|
| Derivative A | 6.25 | Bacillus subtilis |
| Derivative B | 12.5 | Candida albicans |
| Derivative C | 2.18 | Staphylococcus aureus |
Anti-inflammatory Properties
The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary studies revealed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating potential for therapeutic use in inflammatory conditions .
| Compound | IC50 (μmol) | COX Target |
|---|---|---|
| Compound X | 0.04 ± 0.01 | COX-2 |
| Compound Y | 0.05 ± 0.02 | COX-1 |
Antileishmanial Activity
In vivo studies have demonstrated that this compound exhibits antileishmanial activity in mouse models infected with Leishmania parasites. The compound significantly reduced parasite burden, suggesting its potential as a therapeutic agent against leishmaniasis .
Case Study 1: Efficacy Against Leishmaniasis
A study assessed the compound's efficacy in a mouse model infected with Leishmania. The results showed a reduction in parasite load by over 70% when administered at specific dosages, indicating its potential as a lead candidate for further development .
Case Study 2: Antimicrobial Spectrum
Another investigation focused on the antimicrobial spectrum of derivatives synthesized from this compound. The study tested various derivatives against a panel of bacteria and fungi, confirming their effectiveness and establishing structure-activity relationships (SAR) that guide future synthesis efforts .
Mechanism of Action
The mechanism of action of 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl and nitrile groups are likely involved in these interactions, potentially forming hydrogen bonds or participating in nucleophilic attacks.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences among 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile and related compounds:
Electronic and Solubility Properties
- Electron-Donating vs. Withdrawing Groups: The ethoxy and hydroxyl groups in the target compound enhance solubility in polar solvents (e.g., ethanol, DMSO) via hydrogen bonding . Nitro-substituted analogs () exhibit reduced solubility due to the electron-withdrawing nitro group, which diminishes polarity in non-aqueous solvents. Chlorophenyl derivatives () may display moderate solubility, with chlorine increasing electrophilicity but contributing to lipophilicity.
Intermolecular Interactions and Crystal Packing
- Hydrogen Bonding: The target compound’s hydroxyl group likely participates in C–H⋯N or O–H⋯N hydrogen bonds, similar to the thiazolidinone derivative (), which forms infinite chains via C–H⋯N interactions . Dimethylamino-substituted analogs () form 3D networks through weaker C–H⋯N bonds, influenced by the planar dinitrile group .
- π-Interactions: Thiazolidinone derivatives exhibit C–H⋯π interactions between phenyl rings, stabilizing layered crystal structures .
Biological Activity
2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumor, and other pharmacological effects, based on various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13N2O2
- CAS Number : [insert CAS number if available]
- Molecular Weight : 217.25 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various in vitro and in vivo studies, revealing significant potential in multiple therapeutic areas.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of propanedinitrile exhibit potent antimicrobial properties. For example, a study highlighted the effectiveness of certain derivatives against various pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| This compound | 0.25 μg/mL | 0.5 μg/mL |
| Other derivatives | Varies (0.22 - 0.25 μg/mL) | Varies |
These results indicate that the compound can inhibit the growth of bacteria effectively, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro assays showed that it could induce apoptosis in cancer cell lines. The following table summarizes the findings from a relevant study:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 20 | Cell cycle arrest at G1 phase |
These results suggest that this compound may act as a promising lead in cancer therapy by targeting specific pathways involved in tumor progression .
Case Studies
- In Vivo Efficacy Against Leishmaniasis : A study evaluated the efficacy of this compound in a mouse model infected with Leishmania parasites. The compound showed a significant reduction in parasite load compared to controls, supporting its potential use in treating leishmaniasis .
- Toxicity Assessment : While exploring its therapeutic potential, researchers also assessed the toxicity profile of the compound. It was found to have low toxicity in preliminary studies, with no adverse effects observed at therapeutic doses in animal models .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific cellular targets involved in apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
